2-Chloro-5-methylpyrimidin-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c1-3-2-7-5(6)8-4(3)9/h2H,1H3,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYWDRCFNRGWGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(NC1=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246763-80-3 | |
| Record name | 2-chloro-5-methylpyrimidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 5 Methylpyrimidin 4 Ol
Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrimidine (B1678525) Nucleus
The electron-deficient nature of the pyrimidine ring, accentuated by the presence of two nitrogen atoms, makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when substituted with good leaving groups like halogens. bhu.ac.innih.gov In 2-Chloro-5-methylpyrimidin-4-ol, the chlorine atom at the C2 position is a primary site for nucleophilic attack. The reactivity of halogenated pyrimidines in SNAr reactions is well-documented, with the positions ortho and para to the ring nitrogens being the most activated. nih.gov
Leaving groups at the C2, C4, and C6 positions of pyrimidines are readily displaced by nucleophiles. bhu.ac.in The reaction proceeds through a Meisenheimer-type intermediate, and the stability of this intermediate plays a crucial role in determining the reaction's progress. jst.go.jp Studies on related chloropyrimidines have shown that the reaction is typically second-order, being first-order in both the substrate and the nucleophile. zenodo.org The rate of these reactions is influenced by the nature of the nucleophile, with stronger nucleophiles generally reacting faster. zenodo.org
For instance, the reaction of 2,4-dichloro-6-substituted pyrimidines with methoxide (B1231860) anion predominantly results in the substitution of the chlorine atom at the 4-position. jst.go.jp However, the specific reactivity of this compound will be influenced by the presence of the methyl group at C5 and the hydroxyl group at C4, which can exist in tautomeric forms.
Electrophilic Substitution and Functionalization of the Pyrimidine Ring System
Electrophilic substitution on an unactivated pyrimidine ring is generally difficult due to the deactivating effect of the two nitrogen atoms. bhu.ac.in However, the presence of activating groups, such as hydroxyl (or its tautomeric keto form) and amino groups, can facilitate electrophilic attack, typically at the C5 position. researchgate.net In the case of this compound, the C5 position is already substituted with a methyl group.
While direct electrophilic substitution on the pyrimidine ring of this specific compound might be challenging, functionalization can be achieved through other means. For example, the pyrimidine ring can be activated towards electrophilic attack by forming N-oxides. bhu.ac.in Functionalization can also occur via radical substitution reactions. rsc.org Computational studies have shown that the substitution of a hydrogen atom with an OH or NH2 group on the pyrimidine ring is plausible, involving moderate energy barriers. rsc.org
Tautomerism and Dynamic Isomerism of this compound
Hydroxypyrimidines, such as this compound, can exist in equilibrium between different tautomeric forms. The most common is the keto-enol tautomerism, where the compound can exist as the 4-hydroxypyrimidine (B43898) (enol form) or the pyrimidin-4-one (keto form). acs.orgnih.gov Studies on 4-hydroxypyrimidine itself have shown that the equilibrium can be influenced by substituents on the ring. acs.orgnih.gov Attaching additional hydroxyl or sulfhydryl groups tends to stabilize the dioxo or oxo-thione forms, respectively. acs.org
In the solid state, there is a strong preference for the 3H-keto tautomer in derivatives of 4-hydroxypyrimidine. nih.gov However, in solution, a dynamic equilibrium between the different tautomers exists. nih.gov This tautomerism is a form of constitutional isomerism. Another type of dynamic isomerism observed in some substituted pyrimidines is the azido-tetrazole equilibrium, where an azido-substituted pyrimidine can exist in equilibrium with its fused tetrazole isomer. nih.govrsc.org While not directly applicable to the title compound, it illustrates the dynamic nature of substituted pyrimidines.
The specific tautomeric equilibrium of this compound will be influenced by the electronic effects of the chloro and methyl substituents. The existence of these tautomers can significantly affect the compound's reactivity in various chemical transformations.
Oxidation-Reduction Pathways in Pyrimidine Chemistry
The pyrimidine ring can undergo both oxidation and reduction reactions. The reduction of chloropyrimidines is a common method for dehalogenation. oregonstate.edu For instance, 2-amino-4-chloropyrimidine (B19991) can be reduced at a lead or mercury cathode, resulting in the removal of the chlorine atom. chemicalbook.com The reduction of the pyrimidine nucleus itself is also possible, often leading to dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. umich.eduresearchgate.net The ease of reduction is generally greater for pyrimidines compared to pyridines due to their lower aromaticity. researchgate.net
The oxidation of pyrimidines can lead to various products depending on the oxidizing agent and the substituents on the ring. For example, alkyl-substituted pyrimidines can be oxidized to carboxylic acids. researchgate.net The pyrimidine ring itself can also be oxidized, sometimes leading to ring-opened products. In biological systems, enzymes like dihydroorotate (B8406146) dehydrogenase catalyze the oxidation of dihydroorotate to orotate, which is a key step in pyrimidine biosynthesis. umich.edu This involves the formation of a carbon-carbon double bond in the pyrimidine ring. umich.edu
For this compound, reduction could potentially lead to the removal of the chlorine atom to give 5-methylpyrimidin-4-ol or further reduction of the pyrimidine ring. Oxidation would likely target the methyl group or the pyrimidine ring itself.
Functional Group Interconversions Involving Halogen and Hydroxyl Moieties
The chloro and hydroxyl groups on this compound are key sites for functional group interconversions. The chlorine atom at the C2 position can be readily displaced by various nucleophiles in SNAr reactions, as discussed in section 3.1. This allows for the introduction of a wide range of functional groups at this position.
The hydroxyl group at the C4 position, existing in equilibrium with its keto tautomer, can also undergo various reactions. For instance, it can be converted to a chloro group by treatment with reagents like phosphorus oxychloride, a common strategy in pyrimidine chemistry. bhu.ac.in This would yield 2,4-dichloro-5-methylpyrimidine (B13550), a versatile intermediate for further functionalization.
The interplay between these two functional groups allows for sequential and regioselective modifications of the pyrimidine scaffold. For example, the more reactive chloro group could be substituted first, followed by modification of the hydroxyl/keto group, or vice versa, depending on the desired target molecule.
Metal-Catalyzed Cross-Coupling Reactions Applicable to this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds and are widely applicable to halogenated pyrimidines. sioc-journal.cn These reactions offer a versatile approach to functionalize the pyrimidine ring of this compound at the C2 position.
Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which couples an organoboron compound with a halide, is a highly effective method for forming C-C bonds. acs.orgacs.orgnih.gov Chloropyrimidines have been successfully employed in Suzuki couplings with aryl and heteroaryl boronic acids. acs.orgacs.orgnih.govmdpi.com The reaction is typically catalyzed by a palladium complex, such as Pd(PPh3)4 or Pd2(dba)3 with a suitable phosphine (B1218219) ligand, in the presence of a base. acs.orgacs.orgmdpi.com For di- or trichloropyrimidines, regioselectivity can often be achieved, with the C4 position being generally more reactive than the C2 position. mdpi.comresearchgate.net
Sonogashira Coupling: The Sonogashira coupling reaction allows for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction has been applied to pyrimidine derivatives to introduce alkynyl substituents. rsc.orgwikipedia.orgnih.govrsc.orgresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. acs.org
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. This reaction has been used to functionalize pyrimidines and related heterocycles. acs.orgrsc.orgresearchgate.netclockss.org The reaction conditions, including the choice of catalyst, solvent, and base, are crucial for a successful outcome and often require careful optimization. rsc.org
These cross-coupling reactions provide a powerful and modular approach to synthesize a diverse range of substituted pyrimidines starting from this compound, enabling the construction of complex molecules with potential applications in various fields.
Table of Reaction Conditions for Metal-Catalyzed Cross-Coupling Reactions:
| Coupling Reaction | Catalyst System | Base | Solvent | Temperature | Ref. |
| Suzuki Coupling | Pd(PPh3)4 | K2CO3 | Toluene/Water | 100 °C (Microwave) | mdpi.com |
| Suzuki Coupling | Pd2(dba)3 / P(t-Bu)3 | KF | THF | 50 °C | acs.orgacs.org |
| Sonogashira Coupling | Pd(PPh3)4 / CuI | (n-Bu)3N | DMF | 80 °C (Microwave) | acs.org |
| Heck Coupling | Pd(OAc)2 / P(o-tolyl)3 | Et3N | Acetonitrile (B52724) | 100 °C | rsc.org |
Structural Modifications and Derivatization Strategies for 2 Chloro 5 Methylpyrimidin 4 Ol
Synthesis and Reactivity Profiles of Halogenated Pyrimidine (B1678525) Analogs
The introduction of additional halogen atoms onto the 2-chloro-5-methylpyrimidin-4-ol core can significantly modulate its chemical reactivity and biological profile. Halogenation of pyrimidines typically occurs at electron-rich positions. For pyrimidin-4-ols, the 5-position is generally susceptible to electrophilic attack. However, since this position is already occupied by a methyl group in the parent compound, halogenation would likely be directed to the 6-position.
Direct halogenation of this compound can be achieved using various halogenating agents. For instance, bromination could be carried out using N-bromosuccinimide (NBS) and chlorination with N-chlorosuccinimide (NCS). The reactivity of the resulting di-halogenated pyrimidines would be enhanced, with the chlorine atoms being susceptible to nucleophilic substitution. The relative reactivity of the chlorine atoms at the 2- and 6-positions would depend on the electronic effects of the other substituents.
The reactivity of 2-chloropyrimidines is well-documented, with the chlorine atom being readily displaced by a variety of nucleophiles. zenodo.orgrsc.org This reactivity is attributed to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring. The presence of a second halogen atom, as in a putative 2,6-dichloro-5-methylpyrimidin-4-ol, would further activate the ring towards nucleophilic attack.
Table 1: Potential Halogenated Analogs of this compound and Their Synthetic Precursors
| Target Compound | Potential Synthetic Route | Key Reagents |
| 2,6-Dichloro-5-methylpyrimidin-4-ol | Chlorination of this compound | N-Chlorosuccinimide (NCS) |
| 6-Bromo-2-chloro-5-methylpyrimidin-4-ol | Bromination of this compound | N-Bromosuccinimide (NBS) |
| 2-Chloro-6-iodo-5-methylpyrimidin-4-ol | Iodination of this compound | N-Iodosuccinimide (NIS) |
Annulation and Fusion Reactions for Polycyclic Pyrimidine Systems
The construction of polycyclic systems containing a pyrimidine ring is a prominent strategy in the development of novel therapeutic agents. Annulation and fusion reactions starting from substituted pyrimidines are key methods to achieve this. For this compound, the chloro and hydroxyl/amino functionalities can serve as handles for building fused ring systems.
One common approach is the synthesis of pyrido[2,3-d]pyrimidines. A plausible route could involve the reaction of 6-amino-5-iodo-2-methylpyrimidin-4-ol with alkynes in a tandem Heck-Sonogashira coupling, followed by cyclization. acs.org This would first require the conversion of the 2-chloro group to an amino group and subsequent iodination at the 6-position.
Another important class of fused pyrimidines are the pyrimido[4,5-d]pyrimidines. These can be synthesized from 4-aminopyrimidine-5-carboxamides. nih.govrsc.org Starting from this compound, a series of functional group interconversions would be necessary to arrive at the required precursor. For instance, the 4-hydroxyl group could be converted to an amino group, and a carboxamide group could be introduced at the 6-position after initial functionalization.
The synthesis of thieno[2,3-d]pyrimidines is also a possibility, typically involving the reaction of a substituted aminopyrimidine with a thiophene (B33073) derivative. The versatility of chloropyrimidines in palladium-catalyzed cross-coupling reactions opens up numerous avenues for annulation. researchgate.net
Table 2: Examples of Fused Pyrimidine Systems and Potential Synthetic Strategies from this compound Derivatives
| Fused System | General Synthetic Approach | Potential Precursor from this compound |
| Pyrido[2,3-d]pyrimidine | Tandem Heck-Sonogashira coupling and cyclization | 6-Amino-5-iodo-2-methylpyrimidin-4-ol |
| Pyrimido[4,5-d]pyrimidine | Cyclization of 4-aminopyrimidine-5-carboxamides | 4,6-Diamino-5-methylpyrimidine-2-carboxamide |
| Thieno[2,3-d]pyrimidine | Gewald reaction of a 2-aminopyrimidine (B69317) derivative | 2,6-Diamino-5-methylpyrimidin-4-ol with a ketone/aldehyde and sulfur |
Design and Synthesis of Coordination Compounds and Metal Complexes utilizing Pyrimidine Ligands
Pyrimidine derivatives are excellent ligands for the formation of coordination compounds and metal complexes due to the presence of nitrogen atoms with lone pairs of electrons. researchgate.net The this compound molecule offers multiple potential coordination sites, including the two ring nitrogen atoms and the exocyclic hydroxyl group. The tautomeric equilibrium between the pyrimidin-4-ol and pyrimidin-4-one forms can also influence the coordination mode.
The coordination chemistry of pyrimidine-hydrazone ligands has been explored, leading to the formation of various complex structures, including helicates. otago.ac.nz While not directly applicable to the parent compound, derivatization of this compound to introduce a hydrazone moiety could open up this area of coordination chemistry.
The synthesis of metal complexes with substituted pyrimidines has been shown to be dependent on the metal ion, counter-anion, and solvent. otago.ac.nz For instance, hindered 2,2'-bipyrimidines, synthesized from chloropyrimidines, form mononuclear metal complexes. digitalnz.org It is conceivable that dimerization of this compound could lead to a bipyrimidine ligand for complexation.
Table 3: Potential Coordination Modes of this compound
| Coordination Site(s) | Metal Ion Example | Potential Complex Geometry |
| N1, N3 | Cu(II) | Square planar or octahedral |
| N1, 4-O | Zn(II) | Tetrahedral |
| N3, 4-O | Ru(III) | Octahedral |
Introduction of Diverse Heteroatomic and Carbocyclic Substituents at Pyrimidine Positions
The introduction of various substituents onto the pyrimidine ring is a fundamental strategy for modifying its properties. The chlorine atom at the 2-position of this compound is a prime site for nucleophilic aromatic substitution (SNAr). A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride. zenodo.orgarkat-usa.org
For instance, reaction with various primary and secondary amines would yield a library of 2-amino-5-methylpyrimidin-4-ol derivatives. Similarly, reaction with sodium alkoxides would produce 2-alkoxy-5-methylpyrimidin-4-ols. The reactivity of the 2-chloro position is enhanced by the two ring nitrogen atoms.
The introduction of carbocyclic substituents can be achieved through cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura and Stille couplings are powerful tools for forming carbon-carbon bonds. researchgate.net Reaction of this compound with a boronic acid or an organostannane in the presence of a palladium catalyst would lead to the corresponding 2-aryl- or 2-alkyl-5-methylpyrimidin-4-ol.
The synthesis of carbocyclic nucleoside analogs is another area of interest, where a carbocyclic ring replaces the sugar moiety of a nucleoside. mdpi.comrsc.org While this typically involves coupling a modified carbocycle with a pyrimidine base, the functional groups on this compound could be adapted for such syntheses.
Synthesis of Pyrimidine-Derived Schiff Bases and Imine Compounds
Schiff bases, characterized by the imine (-C=N-) functional group, are important intermediates in organic synthesis and often exhibit significant biological activity. mdpi.comtsijournals.compharmacophorejournal.com The synthesis of pyrimidine-derived Schiff bases typically involves the condensation of an aminopyrimidine with an aldehyde or ketone.
To synthesize a Schiff base from this compound, the introduction of an amino group is a necessary prerequisite. This could be achieved by nucleophilic substitution of the 2-chloro group with ammonia (B1221849) or an amine. The resulting 2-amino-5-methylpyrimidin-4-ol could then be reacted with a variety of aromatic or aliphatic aldehydes to yield the corresponding Schiff bases. jocpr.comalochana.org
The general reaction involves refluxing the aminopyrimidine and the aldehyde in a suitable solvent, often with a catalytic amount of acid. The resulting imine can exist as E/Z isomers. The formation of the Schiff base can be confirmed by spectroscopic methods such as IR and NMR.
Imine compounds can also be formed through other routes, for example, via the reaction of a lithiated allene (B1206475) with a nitrile, which ultimately leads to a β-ketoenamide that can be a precursor to other heterocyclic systems. beilstein-journals.org While a more complex route, it highlights the diverse synthetic possibilities starting from simple precursors.
Table 4: Representative Aldehydes for Schiff Base Formation with 2-Amino-5-methylpyrimidin-4-ol
| Aldehyde | Resulting Schiff Base Substituent |
| Benzaldehyde | Benzylideneamino |
| Salicylaldehyde | (2-Hydroxybenzylidene)amino |
| 4-Nitrobenzaldehyde | (4-Nitrobenzylidene)amino |
| 2-Naphthaldehyde | (Naphthalen-2-ylmethylene)amino |
Advanced Spectroscopic and Analytical Characterization of 2 Chloro 5 Methylpyrimidin 4 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-Chloro-5-methylpyrimidin-4-ol, a combination of ¹H and ¹³C NMR provides a complete picture of the proton and carbon framework.
It is important to note that 4-hydroxypyrimidines can exist in tautomeric forms, primarily the pyrimidin-4-ol (enol-like) and pyrimidin-4(3H)-one (keto-like) forms. The spectral data will reflect the predominant tautomer in the given solvent. For this analysis, the pyrimidin-4(3H)-one tautomer is generally considered the more stable form.
Proton (¹H) NMR Spectroscopy for Structural Elucidation
Proton NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. For this compound, the structure suggests three distinct proton environments. The expected signals in a typical deuterated solvent like DMSO-d₆ would be:
A singlet corresponding to the three protons of the methyl group (-CH₃) at the C5 position.
A singlet for the lone proton attached to the pyrimidine (B1678525) ring at the C6 position.
A broad singlet for the labile proton on the nitrogen atom (N-H) of the pyrimidinone ring. The chemical shift of this proton can be highly variable and dependent on solvent, concentration, and temperature.
The absence of adjacent protons for the methyl and C6-H groups results in singlet signals for both, simplifying the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -CH₃ (C5) | ~2.0 - 2.5 | Singlet |
| -H (C6) | ~7.5 - 8.0 | Singlet |
Note: Predicted values are based on typical chemical shifts for similar heterocyclic systems. libretexts.orgchemicalbook.com
Carbon (¹³C) NMR Spectroscopy for Carbon Framework Analysis
Carbon-¹³ NMR spectroscopy provides information on the carbon skeleton of a molecule. As all five carbon atoms in this compound are chemically non-equivalent, five distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization of the carbon and the electronegativity of attached atoms.
C2: Attached to an electronegative chlorine atom and two nitrogen atoms, this carbon is expected to be significantly deshielded and appear far downfield.
C4: In the predominant keto tautomer, this carbon is a carbonyl carbon (C=O) and will also be found far downfield.
C5: This carbon is attached to the methyl group and is part of a C=C double bond.
C6: This carbon is bonded to a hydrogen and is part of the aromatic-like ring.
-CH₃: The methyl carbon is an sp³-hybridized carbon and will appear at the highest field (lowest ppm value).
The chemical shifts for carbons in chloropyrimidines are typically found in specific ranges that aid in their assignment. chemicalbook.comspectrabase.comchemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -CH₃ (C5) | ~15 - 25 |
| C6 | ~120 - 135 |
| C5 | ~140 - 150 |
| C2 | ~155 - 165 |
Note: Predicted values are based on analysis of similar chloropyrimidine and pyrimidinone structures. uam.esudel.edu
High-Resolution Mass Spectrometry (HRMS) and Hyphenated LC-MS Techniques for Molecular Formula Confirmation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental formula. For this compound (C₅H₅ClN₂O), the exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.
A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion peak. Natural chlorine consists of two stable isotopes: ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This results in two distinct peaks for the molecular ion: [M]⁺ (containing ³⁵Cl) and [M+2]⁺ (containing ³⁷Cl), with a characteristic intensity ratio of approximately 3:1. ucalgary.ca Observing this pattern provides strong evidence for the presence of a single chlorine atom in the molecule. nih.govresearchgate.net
Table 3: Predicted HRMS Data for this compound
| Ion | Elemental Formula | Calculated Monoisotopic Mass (Da) |
|---|---|---|
| [M(³⁵Cl)]⁺ | C₅H₅³⁵ClN₂O | 144.00904 |
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique used to assess the purity of a sample. fishersci.com In this method, the compound is first passed through an HPLC column, which separates it from any impurities, starting materials, or byproducts. creative-proteomics.comnih.govplos.org The eluent from the chromatograph is then directly introduced into the mass spectrometer, which provides mass data for the parent compound and any separated impurities, thus giving a clear profile of sample purity.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. cardiff.ac.uk The resulting spectra provide a fingerprint that is unique to the compound and reveals the presence of specific functional groups. For this compound, the spectra would be dominated by vibrations of the pyrimidinone ring and its substituents.
Key expected vibrational frequencies for the more stable pyrimidin-4(3H)-one tautomer include:
N-H stretching: A broad band typically in the region of 3100-3300 cm⁻¹.
C-H stretching: Signals for aromatic (C6-H) and aliphatic (methyl) C-H bonds, usually found between 2850-3100 cm⁻¹.
C=O stretching: A strong, sharp absorption band characteristic of the carbonyl group, expected around 1650-1700 cm⁻¹.
C=N and C=C stretching: Multiple bands in the 1400-1650 cm⁻¹ region corresponding to the ring vibrations.
C-Cl stretching: A band in the lower frequency region of the spectrum, typically between 600-800 cm⁻¹.
The analysis of IR and Raman spectra of various pyrimidine derivatives provides a basis for these assignments. nih.govsci-hub.seresearchgate.net
Table 4: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|
| N-H stretch | 3100 - 3300 | Medium-Strong, Broad |
| Aromatic C-H stretch | 3000 - 3100 | Medium |
| Aliphatic C-H stretch | 2850 - 3000 | Medium |
| C=O stretch | 1650 - 1700 | Strong |
| C=N / C=C ring stretch | 1400 - 1650 | Medium-Strong |
Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. The substituted pyrimidine ring in this compound acts as a chromophore, capable of absorbing UV radiation. mdpi.com The absorption is primarily due to π → π* and n → π* electronic transitions within the heterocyclic system.
The spectrum is characterized by the wavelength of maximum absorbance (λmax) and the molar absorptivity. For substituted pyrimidines and pyrimidinones, absorption maxima are typically observed in the UV range of 200-350 nm. semanticscholar.org The exact position of λmax is sensitive to the substitution pattern on the ring and the polarity of the solvent used for the measurement. fdbio-rptu.de This technique is particularly useful for quantitative analysis and for monitoring reactions involving the chromophore.
Single Crystal X-ray Diffraction (SC-XRD) for Definitive Solid-State Structure Elucidation and Crystal Packing Analysis
Single Crystal X-ray Diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. This method is unparalleled in its ability to definitively determine the solid-state structure of a crystalline compound, offering insights into bond lengths, bond angles, and intermolecular interactions.
For a compound like this compound, SC-XRD analysis would involve growing a high-quality single crystal of the material. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the crystallographic structure can be solved and refined.
The data obtained from such an analysis would elucidate the tautomeric form present in the solid state, confirm the molecular geometry, and reveal details about hydrogen bonding and other non-covalent interactions that dictate the crystal packing.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical Formula | C₅H₅ClN₂O |
| Formula Weight | 144.56 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 4 |
| Calculated Density (g/cm³) | Value not available |
| R-factor (%) | Value not available |
Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be determined from an SC-XRD experiment.
Advanced Chromatographic Methods (HPLC, UPLC, GC) for Separation, Quantification, and Purity Determination
Chromatographic techniques are essential for the separation, quantification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are among the most powerful and widely used methods in analytical chemistry.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and UPLC are versatile techniques used to separate components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase. UPLC, a more recent advancement, utilizes smaller particle sizes in the stationary phase and higher pressures, resulting in faster analysis times and improved resolution.
For the analysis of this compound, a reversed-phase HPLC or UPLC method would likely be developed. This would typically involve a C18 column as the stationary phase and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. Detection is commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. These methods are crucial for determining the purity of a sample and for quantifying the amount of the compound present.
Gas Chromatography (GC)
Gas Chromatography is a technique used for separating and analyzing compounds that can be vaporized without decomposition. The separation is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a column.
For this compound to be analyzed by GC, it would need to be sufficiently volatile and thermally stable. If not, derivatization may be required to increase its volatility. A typical GC analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and swept onto the column by an inert carrier gas, such as helium or nitrogen. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection and quantification.
Table 2: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
Note: The data in this table is for illustrative purposes and does not represent a validated method for this compound.
Table 3: Illustrative GC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | DB-5, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
Note: The data in this table is for illustrative purposes and does not represent a validated method for this compound.
Computational and Theoretical Investigations on 2 Chloro 5 Methylpyrimidin 4 Ol
Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations are fundamental to predicting the behavior of molecules from first principles. For 2-Chloro-5-methylpyrimidin-4-ol, methods like Density Functional Theory (DFT) and ab initio calculations are employed to solve the Schrödinger equation, providing a detailed picture of its molecular properties. DFT, particularly with functionals like B3LYP, is often chosen for its balance of computational cost and accuracy. researchgate.net Ab initio methods, while more computationally intensive, can offer higher accuracy. These calculations are typically performed with a basis set, such as 6-311++G(d,p), which defines the mathematical functions used to build the molecular orbitals. researchgate.netresearchgate.net
Geometry Optimization, Conformational Analysis, and Energetic Properties
A foundational step in any computational study is geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule—the structure with the lowest potential energy. For this compound, this would involve calculating bond lengths (e.g., C-Cl, C-N, C-O, C-C, N-H, O-H), bond angles, and dihedral (torsional) angles that define the pyrimidine (B1678525) ring's pucker and the orientation of its substituents.
The molecule exists in tautomeric forms, primarily the -ol and -one forms. Computational analysis can determine the relative energies of these tautomers to predict which is more stable. For instance, studies on similar pyrimidinol systems often show that the pyrimidinone tautomer is energetically favored.
Conformational analysis would investigate the rotation around single bonds, such as the C-C bond of the methyl group, to identify the most stable rotamer and the energy barriers between different conformations. The results of such an analysis are typically presented in a table of optimized geometric parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound
This table would be populated with data from a DFT calculation, showing the precise predicted geometry of the molecule's most stable form.
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C2-Cl | Data Placeholder | N1-C2-N3 | Data Placeholder |
| C5-C(CH3) | Data Placeholder | C4-C5-C6 | Data Placeholder |
| C4-O | Data Placeholder | C5-C4-O | Data Placeholder |
| N1-H | Data Placeholder | H-N1-C2 | Data Placeholder |
Note: Specific data is not available in the searched literature; this table serves as an illustrative example of what would be generated.
Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Natural Bond Orbitals (NBO)
Frontier Molecular Orbitals (FMO): FMO theory is essential for understanding a molecule's chemical reactivity and electronic transitions. chemicalbook.com The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO: Represents the ability to donate an electron. For this compound, the HOMO is likely to be concentrated on the electron-rich pyrimidine ring and the oxygen atom.
LUMO: Represents the ability to accept an electron. The LUMO is expected to be distributed over the pyrimidine ring, particularly near the electron-withdrawing chlorine atom.
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of molecular stability. chemicalbook.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. chemicalbook.comresearchgate.net Visualizations of these orbitals show the regions of a molecule most likely to be involved in chemical reactions.
Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic data with high accuracy, aiding in the interpretation of experimental results.
Vibrational Frequencies (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies corresponding to the molecule's normal modes of vibration. These theoretical frequencies, when scaled by an appropriate factor, typically show good agreement with experimental FT-IR and FT-Raman spectra. science.gov This allows for the unambiguous assignment of spectral bands to specific molecular motions, such as C-Cl stretching, O-H bending, N-H stretching, and various ring deformation modes. researchgate.netresearchgate.net
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. These predicted values are invaluable for assigning peaks in experimental NMR spectra and confirming the molecular structure. chemicalbook.com For this compound, calculations would predict the chemical shifts for the methyl protons, the ring proton, and the distinct carbon atoms in the pyrimidine ring.
Table 2: Hypothetical Predicted Vibrational Frequencies and NMR Shifts
This table illustrates how theoretical spectroscopic data would be presented.
| Spectroscopic Data | Calculated Value | Experimental Value | Assignment |
| Vibrational Freq. (cm⁻¹) | Data Placeholder | Data Placeholder | O-H stretch |
| Vibrational Freq. (cm⁻¹) | Data Placeholder | Data Placeholder | C-Cl stretch |
| ¹H NMR Shift (ppm) | Data Placeholder | Data Placeholder | -CH₃ protons |
| ¹³C NMR Shift (ppm) | Data Placeholder | Data Placeholder | C4-OH carbon |
Note: Specific data is not available in the searched literature; this table is for illustrative purposes.
Comprehensive Analysis of Intermolecular Interactions: Hydrogen Bonding, Halogen Bonding, and π-Stacking
In the solid state or in solution, molecules of this compound interact with each other through various non-covalent forces.
Hydrogen Bonding: The presence of a hydroxyl (-OH) group and ring nitrogens makes this molecule both a hydrogen bond donor and acceptor. The most significant hydrogen bonds would likely form between the hydroxyl hydrogen of one molecule and a ring nitrogen or the carbonyl oxygen (in the -one tautomer) of a neighboring molecule. These interactions are critical in determining the crystal packing structure. acs.org
Halogen Bonding: The chlorine atom on the pyrimidine ring can act as a halogen bond donor. This is a directional interaction where the electropositive region on the chlorine atom (the σ-hole) interacts with a Lewis base, such as a nitrogen or oxygen atom on an adjacent molecule. researchgate.net
π-Stacking: The aromatic pyrimidine rings can interact through π-π stacking. These interactions, where the planar rings stack on top of each other in either a parallel or offset fashion, contribute significantly to the stabilization of the crystal lattice. acs.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Chemistry
QSPR studies establish a mathematical relationship between the structural or physicochemical properties of a compound (descriptors) and a specific property of interest. For a series of related pyrimidine derivatives, a QSPR model could be developed to predict properties like solubility, melting point, or even biological activity based on calculated quantum chemical descriptors. Descriptors for this compound would include its dipole moment, polarizability, HOMO/LUMO energies, and molecular surface area. While a QSPR study requires data for a large set of molecules, the theoretical parameters for this compound would serve as a single data point in such a model.
In Silico Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for exploring potential chemical reactions. For this compound, this could involve modeling its synthesis or its reactivity in reactions like nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the geometry and energy of the transition state—the highest energy point along the reaction coordinate. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility.
Applications in Chemical Synthesis and Advanced Materials Science Based on the 2 Chloro 5 Methylpyrimidin 4 Ol Scaffold
Role as a Versatile Intermediate and Building Block in Organic Synthesis
2-Chloro-5-methylpyrimidin-4-ol is a highly functionalized heterocycle that serves as a versatile synthon in organic synthesis. The presence of a chlorine atom at the 2-position, which is susceptible to nucleophilic substitution, and a hydroxyl group at the 4-position, which can undergo various derivatizations, makes it a valuable starting material for the synthesis of a wide range of substituted pyrimidines.
The reactivity of the chlorine atom allows for its displacement by various nucleophiles, including amines, thiols, and alkoxides, to introduce diverse functionalities onto the pyrimidine (B1678525) ring. For instance, the reaction of similar 2-chloropyrimidine (B141910) derivatives with primary or secondary amines in polar aprotic solvents yields 2-amino-substituted pyrimidines. Similarly, treatment with thiols under basic conditions can introduce a thiol group.
The hydroxyl group at the 4-position can be alkylated or acylated to further modify the scaffold. This versatility makes this compound a key intermediate in the construction of complex molecules with desired electronic and steric properties. The closely related compound, 2-Chloro-5-methylpyrimidine, is also recognized as a valuable building block in various chemical and pharmaceutical applications due to its versatile chemical properties and reactivity. lookchem.com
Table 1: Reactivity of Functional Groups in this compound
| Functional Group | Position | Potential Reactions |
| Chlorine | 2 | Nucleophilic Aromatic Substitution (with amines, thiols, alkoxides) |
| Hydroxyl | 4 | Alkylation, Acylation, O-Arylations |
| Methyl | 5 | Oxidation, Halogenation |
| Pyrimidine Ring | - | Electrophilic Aromatic Substitution, Metal-catalyzed cross-coupling |
This table is generated based on the general reactivity of pyrimidine derivatives.
Precursors for the Synthesis of Complex Heterocyclic Compounds
The inherent reactivity of this compound makes it an excellent precursor for the synthesis of more complex heterocyclic systems, particularly fused pyrimidines. The strategic placement of its functional groups allows for intramolecular cyclization reactions to form bicyclic and polycyclic structures.
For example, derivatives of 6-methylpyrimidine-4-ol have been utilized in the synthesis of bicyclic pyrimidine compounds. chemicalbook.com One notable application is in the synthesis of pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines, which are bicyclic systems with significant biological activities. japsonline.com The synthesis of these fused systems often involves the condensation of a substituted pyrimidine with a suitable three-carbon unit. scispace.com
Furthermore, the synthesis of fused quinoline (B57606) heterocycles has been achieved using β-halovinylaldehydes, which can be conceptually derived from pyrimidine precursors. clockss.org A patent describes the synthesis of 2-chloro-5-methylthiopyrimidine, which is then used as a raw material for compounds with wide applications in medicinal chemistry. google.com This highlights the role of chloro-substituted methylpyrimidines as key intermediates in generating complex heterocyclic frameworks.
Applications in Catalysis and Co-catalysis Systems
The pyrimidine scaffold, particularly when appropriately substituted, can participate in catalytic processes, either as a ligand for a metal center or as a catalyst itself. While direct catalytic applications of this compound are not extensively documented, its derivatives hold potential in this area.
The nitrogen atoms in the pyrimidine ring can coordinate with metal ions, making pyrimidine derivatives suitable ligands for transition metal catalysts. These complexes can be employed in various catalytic reactions, such as cross-coupling reactions. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for C-C and C-N bond formation, and chloro-substituted pyrimidines can serve as electrophilic partners in these reactions. chemscene.com
There is evidence that 2-Chloro-5-methylpyrimidine can act as a catalytic agent in certain chemical reactions, facilitating and enhancing the reaction rate. lookchem.com This suggests that the parent compound, this compound, or its derivatives could be explored for their catalytic properties. The synthesis of substituted dipyridyl derivatives has been achieved through catalytic production methods, although the direct involvement of the target compound is not specified.
Biocatalytic Transformations and Enzymatic Modifications of Pyrimidine Derivatives
Biocatalysis offers a green and efficient alternative to traditional chemical synthesis. Enzymes can perform highly selective transformations on complex molecules under mild conditions. While specific biocatalytic transformations of this compound have not been widely reported, studies on related pyrimidine derivatives demonstrate the potential of this approach.
Research has shown that whole cells of Burkholderia sp. can be used for the oxyfunctionalization of pyridine (B92270) derivatives. rsc.org For instance, these cells were capable of hydroxylating 2-aminopyrimidin-4-ol to produce 2-aminopyrimidine-4,5-diol. rsc.org This suggests that enzymatic systems could be developed to selectively modify the this compound scaffold, for example, through hydroxylation of the methyl group or other positions on the ring.
Enzyme-mediated synthesis is a growing field, and the functional groups on this compound make it a candidate for enzymatic modifications such as glycosylation or phosphorylation, which could lead to the production of novel bioactive compounds.
Contributions to Supramolecular Chemistry, Crystal Engineering, and Self-Assembly Processes
The ability of molecules to form ordered structures through non-covalent interactions is the foundation of supramolecular chemistry and crystal engineering. Pyrimidine derivatives, with their hydrogen bond donors and acceptors, are excellent candidates for designing self-assembling systems.
The crystal structure of benzyl(2-chloro-6-methylpyrimidin-4-yl)amine, a derivative of the target compound, reveals that layers are stabilized by substantial hydrogen-bonding interactions. researchgate.net This highlights the importance of the pyrimidine core in directing the supramolecular assembly.
A study on O-benzenesulfonylated pyrimidines, derived from 2-amino-6-methylpyrimidin-4-ol, showed that the resulting crystalline compounds form one-dimensional polymeric networks through N–H···O and C–H···O interactions. nih.gov The analysis of the crystal packing revealed that π–π stacking interactions also contribute to the stabilization of the crystal structure. nih.gov These findings suggest that this compound can be a valuable tool for crystal engineers to construct novel supramolecular architectures with desired properties.
Exploration of Pyrimidine Scaffolds as Precursors for Advanced Functional Materials
The unique electronic and structural properties of the pyrimidine scaffold make it an attractive component for the design of advanced functional materials. These materials can have applications in electronics, optics, and sensing.
Fused pyrimidine systems, which can be synthesized from pyrimidine precursors, have garnered significant interest. For example, pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines are bicyclic systems whose electronic properties can be tuned by substitution. japsonline.com The planarity and electron-deficient nature of the pyrimidine ring can be exploited to create materials with interesting photophysical or electronic properties.
The synthesis of novel fused pyrimidine compounds with potential as lead compounds in various applications demonstrates the ongoing exploration of this chemical space. researchgate.net By using this compound as a starting point, it is conceivable to synthesize a variety of functional materials with tailored properties. The versatility of this building block allows for the introduction of various functional groups that can influence the material's bulk properties, such as its conductivity, luminescence, or thermal stability.
Conclusion and Future Research Directions
Synthesis of Current Research Insights for 2-Chloro-5-methylpyrimidin-4-ol and Pyrimidine (B1678525) Chemistry
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules and approved drugs, including anticancer and antiviral agents. ijsat.orgnih.gov This is largely due to the pyrimidine structure's ability to engage in various biological interactions, such as hydrogen bonding and π-π stacking, which can enhance the pharmacokinetic and pharmacodynamic properties of a drug. ontosight.aiijsat.orgnih.gov Pyrimidine derivatives are fundamental components of nucleic acids (DNA and RNA) and are found in essential vitamins like thiamine (B1217682) (Vitamin B1). researchgate.net
This compound, with its distinct substitution pattern, embodies the chemical potential inherent in the pyrimidine class. The molecule features several reactive sites: a chloro group at the 2-position, a methyl group at the 5-position, and a hydroxyl group at the 4-position, which likely exists in tautomeric equilibrium with its keto form, 2-chloro-5-methyl-1H-pyrimidin-4-one. nih.govuni.lu This arrangement of functional groups makes it a versatile building block for the synthesis of more complex molecules. While specific research on this compound is not extensively documented in peer-reviewed literature, its properties can be inferred from the vast body of research on related pyrimidine and pyridine (B92270) structures. The chloro substituent can be a site for nucleophilic substitution, the hydroxyl group can undergo O-alkylation or esterification, and the methyl group can potentially be functionalized further.
Table 1: Physicochemical Properties of this compound
Identification of Unexplored Research Avenues and Methodological Advancements
Despite the importance of the pyrimidine scaffold, this compound remains a relatively under-investigated compound. This presents a clear opportunity for foundational research.
Key Unexplored Avenues:
Detailed Biological Profiling: While pyrimidines are known for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory effects, the specific bioactivity of this compound has not been systematically evaluated. nih.govnih.govgsconlinepress.com A comprehensive screening program against various biological targets (e.g., kinases, proteases, GPCRs) is a critical next step.
Tautomeric and Conformational Analysis: A detailed investigation into the tautomeric equilibrium between the -ol and -one forms under different conditions is needed. Computational studies, combined with spectroscopic analysis (NMR, IR), could provide significant insights into its structural and electronic properties, which are crucial for understanding its reactivity and potential for molecular recognition.
Methodological Advancements: Modern synthetic methodologies have yet to be extensively applied to this specific compound. There is considerable scope for developing more efficient, sustainable, and scalable synthesis protocols. The use of continuous flow reactors, for instance, has shown promise for synthesizing related pyridine derivatives efficiently and could be adapted for this purpose. asianpubs.orgresearchgate.net
Future Prospects for Novel Synthetic Strategies and Chemical Transformations
The synthesis of pyrimidine derivatives has evolved significantly from classical condensation reactions to more sophisticated modern techniques. ijsat.orgrsc.org Future research on this compound should focus on leveraging these advanced strategies.
Potential Synthetic and Transformative Approaches:
Modern Synthetic Methods: Strategies like multicomponent reactions, which allow for the construction of complex molecules in a single step, could be developed for the de novo synthesis of the this compound core or its analogs. bohrium.com Furthermore, C-H activation techniques could enable direct functionalization of the pyrimidine ring, offering novel pathways to derivatives that are otherwise difficult to access. ijsat.org
Catalyst-Driven Reactions: The exploration of various catalytic systems (e.g., palladium, copper, nickel) for cross-coupling reactions at the C2-chloro position is a promising avenue. rsc.orgchemscene.com This would allow for the introduction of a wide array of substituents (aryl, alkyl, amino groups), generating a chemical library for structure-activity relationship (SAR) studies.
Derivatization: The existing functional groups offer multiple handles for chemical modification. The hydroxyl group can be converted to ethers or esters, while the chloro group can be displaced by various nucleophiles (amines, thiols, alcohols) to create a diverse set of new chemical entities with potentially unique properties.
Emerging Opportunities in Materials Science and Interdisciplinary Applications
The application of pyrimidine derivatives extends beyond pharmacology into the realm of materials science and agrochemicals. nih.govevitachem.com The unique electronic properties of the nitrogen-containing heterocyclic ring make these compounds interesting candidates for advanced materials.
Materials Science: Organic compounds with extended π-systems and specific electronic characteristics are sought after for applications in optoelectronics. nih.gov Research could explore the potential of this compound and its derivatives as building blocks for organic light-emitting diodes (OLEDs), organic semiconductors, or fluorescent probes. nih.govacs.org The electron-withdrawing and -donating groups on the pyrimidine ring could be tuned to achieve desired photophysical properties.
Interdisciplinary Research: The structural motifs present in this compound are relevant to agrochemistry, where pyrimidine-based compounds are used as herbicides and fungicides. nih.gov An interdisciplinary approach, combining synthetic chemistry with agricultural science, could uncover novel applications in crop protection. Similarly, collaboration between computational chemists and experimentalists will be vital to predict properties and guide synthetic efforts.
Call for Further Rigorous Academic Investigations into this compound
This compound stands as a compound of significant latent potential. Its value as a synthetic intermediate and its prospective utility in diverse scientific fields are strongly suggested by the well-established chemistry of the pyrimidine family. However, this potential remains largely unrealized due to a lack of focused investigation.
A concerted effort is required from the academic and research community to fully characterize this molecule. This includes:
Development of Optimized Synthesis: Establishing high-yield, cost-effective, and environmentally benign synthetic routes.
Comprehensive Spectroscopic and Structural Characterization: Elucidating its precise structural, electronic, and tautomeric properties.
Systematic Biological and Pharmacological Screening: Evaluating its activity against a broad range of therapeutic targets.
Exploration in Materials Science: Investigating its photophysical properties and suitability for electronic applications.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.
Table 2: Compound Names Mentioned
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
